molecular formula C19H16N2O4 B14173460 Hydantoin, 1,3-diacetyl-5,5-diphenyl- CAS No. 4224-06-0

Hydantoin, 1,3-diacetyl-5,5-diphenyl-

Cat. No.: B14173460
CAS No.: 4224-06-0
M. Wt: 336.3 g/mol
InChI Key: JSRBJRZHHMVBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoin, 1,3-diacetyl-5,5-diphenyl- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of hydantoin, 1,3-diacetyl-5,5-diphenyl- includes two acetyl groups and two phenyl groups attached to the hydantoin core, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydantoin, 1,3-diacetyl-5,5-diphenyl- typically involves the acylation of 5,5-diphenylhydantoin. One common method is the reaction of 5,5-diphenylhydantoin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 1,3-diacetyl-5,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydantoin derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydantoin derivatives with reduced acetyl groups. Substitution reactions can lead to a wide range of substituted hydantoin derivatives.

Scientific Research Applications

Hydantoin, 1,3-diacetyl-5,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Hydantoin derivatives are known for their anticonvulsant properties, and this compound is being investigated for similar therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of hydantoin, 1,3-diacetyl-5,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may block sodium channels, which is a common mechanism for anticonvulsant activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Hydantoin, 1,3-diacetyl-5,5-diphenyl- can be compared with other hydantoin derivatives such as:

    Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents.

    Ethotoin: Another anticonvulsant with a different substitution pattern on the hydantoin ring.

    Nitrofurantoin: An antibiotic that contains a hydantoin moiety but has distinct functional groups that confer its antibacterial properties.

The uniqueness of hydantoin, 1,3-diacetyl-5,5-diphenyl- lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its dual acetyl and phenyl groups make it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

4224-06-0

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

1,3-diacetyl-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H16N2O4/c1-13(22)20-17(24)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14(2)23)18(20)25/h3-12H,1-2H3

InChI Key

JSRBJRZHHMVBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C(N(C1=O)C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.